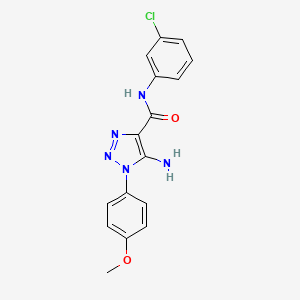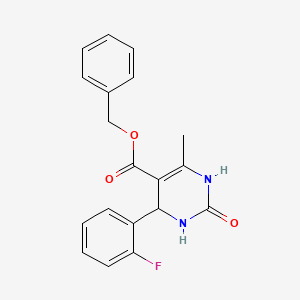
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has been the subject of extensive research in the scientific community. This compound has been found to have a wide range of potential applications in various fields, including medicine, agriculture, and materials science. In
Mecanismo De Acción
The mechanism of action of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. In cancer cells, this compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death.
In insects and fungi, this compound has been found to disrupt the function of certain ion channels and receptors, leading to paralysis and death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide vary depending on the application. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In insects and fungi, this compound has been found to cause paralysis and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its wide range of potential applications, its unique properties such as high thermal stability and solubility, and its relatively low toxicity compared to traditional pesticides and anticancer agents.
The limitations of using this compound in lab experiments include its high cost and complex synthesis method, as well as the limited understanding of its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. In medicine, further studies are needed to fully understand the mechanism of action and potential side effects of this compound, as well as its efficacy in clinical trials. In agriculture, further studies are needed to optimize the formulation and delivery of this compound for effective pest and pathogen control. In materials science, further studies are needed to explore the potential applications of this compound in the synthesis of new materials with unique properties.
Métodos De Síntesis
The synthesis of 5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 3-chlorobenzonitrile with 4-methoxyphenylhydrazine to form 3-chloro-N-(4-methoxyphenyl)benzamide. This intermediate is then treated with sodium azide and copper(II) sulfate pentahydrate to form the triazole ring. Finally, the amino group is protected with a carbamate group to form the final product.
Aplicaciones Científicas De Investigación
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has been found to have potential applications in various fields of scientific research. In medicine, this compound has been studied for its potential as an anticancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and has shown promising results in preclinical studies.
In agriculture, this compound has been studied for its potential as a pesticide. It has been found to have insecticidal and fungicidal activity against various pests and pathogens, and has shown potential as a safe and effective alternative to traditional pesticides.
In materials science, this compound has been studied for its potential as a building block for the synthesis of new materials. It has been found to have unique properties such as high thermal stability and solubility, which make it a promising candidate for the development of new materials.
Propiedades
IUPAC Name |
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c1-24-13-7-5-12(6-8-13)22-15(18)14(20-21-22)16(23)19-11-4-2-3-10(17)9-11/h2-9H,18H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWKNVUJGHIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(3-chlorophenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N~1~-[2-(4-fluorophenyl)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4988928.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)
![N-isopropyl-3-methyl-4-[2-(4-morpholinyl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B4988942.png)


![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)
![2-methyl-N-{2-[3-(1H-pyrazol-3-yl)phenyl]-3-pyridinyl}propanamide](/img/structure/B4988972.png)
![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)

![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)